N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that belongs to the class of oxadiazole derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal and antibacterial agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Preparation Methods
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Chemical Reactions Analysis
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can be compared with other oxadiazole derivatives, such as:
- N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
- 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound, such as its specific substituents and functional groups, contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-14-9-4-3-8-13(14)15(21)18-17-20-19-16(25-17)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXADIHFDLIMSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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